



Rapid and Sensitive Determination of Finasteride in Human Plasma by UPLC-MS/MS

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Compound of Interest		
Compound Name:	Finasteride-d9	
Cat. No.:	B3091215	Get Quote

Application Note

Abstract

This application note presents a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the rapid determination of Finasteride in human plasma. The protocol employs a simple liquid-liquid extraction procedure for sample preparation, offering high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, providing excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness (androgenetic alopecia).[3][4] Accurate and rapid quantification of Finasteride in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This UPLC-MS/MS method offers significant advantages over conventional HPLC techniques, including shorter run times, improved resolution, and enhanced sensitivity.



ExperimentalMaterials and Reagents

- Finasteride reference standard (≥99% purity)
- Internal Standard (IS): Beclomethasone, Carbamazepine, or Pantoprazole (≥99% purity)[5]
 [6][7]
- HPLC-grade acetonitrile, methanol, and ethyl acetate[7]
- Formic acid (LC-MS grade)
- · Ammonium acetate
- · Ultrapure water
- Drug-free human plasma

Instrumentation

- Waters ACQUITY UPLC™ System or equivalent
- Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Finasteride and the internal standard from human plasma.

- Pipette 200 μL of human plasma into a clean microcentrifuge tube.[7]
- Add 10 μ L of the internal standard working solution (e.g., 1 μ g/mL Beclomethasone in methanol).
- Vortex for 30 seconds.
- Add 1 mL of ethyl acetate as the extraction solvent.[6][7]



- Vortex vigorously for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC Conditions

Parameter	Value
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Gradient	58% A for 0.5 min, to 20% A at 2.0 min, hold to 2.5 min, back to 58% A at 2.6 min, hold to 3.0 min
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Run Time	3.0 minutes

Mass Spectrometry Conditions



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
MRM Transitions	See Table 1

Table 1: MRM Transitions for Finasteride and Internal Standards.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Finasteride	373.3	305.2	30	25
Beclomethasone (IS)	409.2	391.2	40	20
Carbamazepine (IS)	237.1	194.1	35	22
Pantoprazole (IS)	384.1	200.0	30	28

Results and Discussion Method Validation

The developed UPLC-MS/MS method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.

Table 2: Summary of Method Validation Parameters.



Parameter	Result		
Linearity Range	0.1 - 100 ng/mL (r ² > 0.99)[5][8]		
Lower Limit of Quantification (LLOQ)	0.1 ng/mL[3][6]		
Intra-day Precision (%RSD)	≤ 8.0%[5]		
Inter-day Precision (%RSD)	≤ 10.0%		
Accuracy (% Bias)	Within ±15%		
Mean Extraction Recovery	> 85%		
Matrix Effect	Minimal		
Stability	Stable under tested conditions (freeze-thaw, short-term, long-term, post-preparative)		

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99. The LLOQ was established at 0.1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[3][5][6][8] The intra- and inter-day precision and accuracy were well within the acceptable limits of ±15%. The liquid-liquid extraction procedure yielded high and consistent recovery for both Finasteride and the internal standard, with minimal matrix effects observed.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Finasteride and the chosen internal standard in 10 mL of methanol, respectively.
- Working Standard Solutions: Prepare serial dilutions of the Finasteride primary stock solution with methanol to obtain working standard solutions at various concentrations.
- Internal Standard Working Solution (1 μg/mL): Dilute the internal standard primary stock solution with methanol to achieve a final concentration of 1 μg/mL.



Protocol 2: Preparation of Calibration Curve and Quality Control Samples

- Calibration Standards: Spike appropriate amounts of the Finasteride working standard solutions into drug-free human plasma to prepare calibration standards with final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (0.3 ng/mL), medium (8 ng/mL), and high (80 ng/mL).

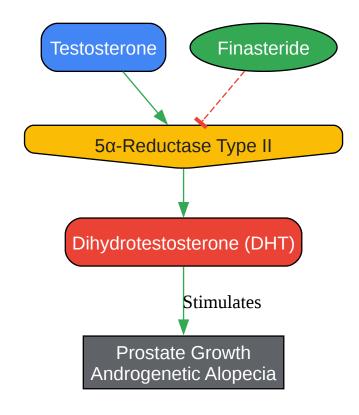
Visualizations



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Caption: Experimental workflow for the UPLC-MS/MS determination of Finasteride.





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Caption: Mechanism of action of Finasteride.

Conclusion

The UPLC-MS/MS method described in this application note is rapid, sensitive, and reliable for the quantification of Finasteride in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and can be confidently applied to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies of Finasteride.

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